molecular formula C8F18O2S B14433297 Sulfuryl difluoride--undecafluoro(pentafluoroethyl)cyclohexane (1/1) CAS No. 80308-98-1

Sulfuryl difluoride--undecafluoro(pentafluoroethyl)cyclohexane (1/1)

Katalognummer: B14433297
CAS-Nummer: 80308-98-1
Molekulargewicht: 502.12 g/mol
InChI-Schlüssel: QKOJPOUATCRAGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1): is a complex chemical compound with the molecular formula C8F18O2S . This compound is known for its unique structure, which includes a sulfuryl difluoride group and a highly fluorinated cyclohexane ring. The compound is characterized by its high stability and resistance to various chemical reactions, making it valuable in several industrial and scientific applications .

Vorbereitungsmethoden

The synthesis of sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1) involves multiple steps. One common method includes the reaction of sulfuryl fluoride with undecafluoro(pentafluoroethyl)cyclohexane under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Analyse Chemischer Reaktionen

Sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1): undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions and amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1): has several scientific research applications:

Wirkmechanismus

The mechanism of action of sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1) involves its interaction with various molecular targets. The compound’s high fluorine content allows it to form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, making the compound useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1): is unique due to its combination of sulfuryl difluoride and highly fluorinated cyclohexane. Similar compounds include:

The uniqueness of sulfuryl difluoride–undecafluoro(pentafluoroethyl)cyclohexane (1/1) lies in its combined properties, making it valuable in various fields of research and industry .

Eigenschaften

CAS-Nummer

80308-98-1

Molekularformel

C8F18O2S

Molekulargewicht

502.12 g/mol

IUPAC-Name

sulfuryl difluoride;1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane

InChI

InChI=1S/C8F16.F2O2S/c9-1(4(14,15)8(22,23)24)2(10,11)5(16,17)7(20,21)6(18,19)3(1,12)13;1-5(2,3)4

InChI-Schlüssel

QKOJPOUATCRAGK-UHFFFAOYSA-N

Kanonische SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F.O=S(=O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.